molecular formula C18H18N4O3S B2760924 N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 899732-28-6

N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2760924
CAS RN: 899732-28-6
M. Wt: 370.43
InChI Key: MMQBZJHCLUVPIG-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide, also known as BDPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antifolate Agents and Inhibitors

Research into compounds related to the chemical structure of N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide has primarily focused on their potential as antifolate agents and inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for DNA synthesis and cell division, making them targets for anticancer and antimicrobial therapies.

  • Antifolate and DHFR Inhibitors : Studies by Gangjee et al. have developed classical and nonclassical antifolates as potential inhibitors of DHFR, demonstrating significant inhibitory activity against human DHFR and several tumor cell lines in culture. The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid, for instance, showed excellent inhibition of human DHFR and potent antitumor activity (Gangjee et al., 2007).

  • Dual TS and DHFR Inhibitors : Another study by Gangjee et al. synthesized compounds as potential dual inhibitors of TS and DHFR, highlighting the therapeutic potential of these compounds in treating diseases where inhibition of both enzymes is beneficial. The classical analogue in this study was identified as a potent dual inhibitor with significant activity against both human TS and DHFR (Gangjee et al., 2008).

Structural Analyses

  • Crystal Structures : Studies on the crystal structures of compounds with pyrimidinyl sulfanyl acetamide derivatives reveal insights into their conformation and potential interactions with biological targets. For example, the crystal structures of certain sulfanylacetamides showed a folded conformation, providing valuable information for the design of therapeutically active compounds (Subasri et al., 2017).

Antibacterial Applications

  • Antibacterial Efficacy : Research on combinations of sulfamoxole and trimethoprim (related compounds) has demonstrated significant antibacterial activity against respiratory tract and ENT (ear, nose, throat) infections, showcasing the potential of pyrimidine derivatives in antibacterial therapies (Etzel et al., 1976).

properties

IUPAC Name

N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-21-16-15(17(24)22(2)18(21)25)13(8-9-19-16)26-11-14(23)20-10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQBZJHCLUVPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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